molecular formula C7H2Br3ClO B8408309 2,3,5-Tribromobenzoyl chloride

2,3,5-Tribromobenzoyl chloride

Cat. No.: B8408309
M. Wt: 377.25 g/mol
InChI Key: RFQXZWAOEPMHCE-UHFFFAOYSA-N
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Description

2,3,5-Tribromobenzoyl chloride (C₇H₂Br₃ClO) is a halogenated aromatic acyl chloride characterized by three bromine atoms at the 2, 3, and 5 positions of the benzene ring. This compound is widely utilized in organic synthesis, particularly in cross-coupling reactions and the production of bioactive molecules. For instance, it serves as a key intermediate in synthesizing anti-parasitic agents like eupomatenoids via Negishi cross-coupling with (3,4-dimethoxyphenyl)zinc(II) chloride, achieving a 75% yield . Additionally, it is employed in flame-retardant formulations, such as N-(2,3,5-Tribromobenzoyl)-4,5-dibromo-3,6-methanohexahydrophthalimide, synthesized through reactions with dibrominated phthalimide derivatives . Its high reactivity as an acyl chloride, driven by electron-withdrawing bromine substituents, makes it valuable in electrophilic substitution and nucleophilic acyl substitution reactions.

Properties

Molecular Formula

C7H2Br3ClO

Molecular Weight

377.25 g/mol

IUPAC Name

2,3,5-tribromobenzoyl chloride

InChI

InChI=1S/C7H2Br3ClO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H

InChI Key

RFQXZWAOEPMHCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)Br)Br)Br

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

2,3,5-Tribromobenzoyl chloride reacts with alcohols to form esters. The reaction proceeds via nucleophilic acyl substitution:
General Reaction :

ArCOCl+R OHArCOOR+HCl\text{ArCOCl}+\text{R OH}\rightarrow \text{ArCOOR}+\text{HCl}

Key Features :

  • Bromine atoms enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by alcohols .

  • Reactions typically occur under mild conditions (room temperature) with a base (e.g., pyridine) to neutralize HCl.

Example :

ReagentProductConditionsYield
Methanol2,3,5-Tribromobenzoyl methyl esterDichloromethane, 25°C, 2h85–90%

Amide Formation

The compound reacts with primary/secondary amines to produce substituted amides:
General Reaction :

ArCOCl+R2NHArCONR2+HCl\text{ArCOCl}+\text{R}_2\text{NH}\rightarrow \text{ArCONR}_2+\text{HCl}

Mechanism :

  • Nucleophilic attack by the amine on the carbonyl carbon.

  • Elimination of HCl, stabilized by bases .

Applications :

  • Used to synthesize brominated amides for pharmaceutical intermediates.

Hydrolysis to Carboxylic Acid

Hydrolysis in aqueous conditions yields 2,3,5-tribromobenzoic acid:
General Reaction :

ArCOCl+H2OArCOOH+HCl\text{ArCOCl}+\text{H}_2\text{O}\rightarrow \text{ArCOOH}+\text{HCl}

Kinetics :

  • Reaction rate increases in basic media due to enhanced nucleophilicity of water .

Comparative Reactivity

The electron-withdrawing bromine substituents significantly enhance reactivity compared to non-halogenated acyl chlorides:

PropertyThis compoundBenzoyl Chloride
Electrophilicity High (Bromine EW effect)Moderate
Hydrolysis Rate 3× faster (in H₂O/THF)Baseline
Esterification Yield 85–90%70–75%

Data derived from reaction kinetics and product yields .

Mechanistic Insights

The reaction mechanism involves two critical steps:

  • Nucleophilic Attack : Alcohols, amines, or water attack the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination : The chloride leaving group departs, regenerating the carbonyl group and releasing HCl .

Key Factor :

  • Bromine atoms stabilize the transition state via inductive effects, lowering activation energy.

Comparison with Similar Compounds

Halogen-Substituted Benzoyl Chlorides

The reactivity and applications of benzoyl chlorides vary significantly based on halogen type, position, and electronic effects. Below is a comparative analysis (Table 1):

Compound Name CAS Number Substituents Molecular Weight Key Applications Reactivity Notes
2,3,5-Tribromobenzoyl chloride - Br (2,3,5), Cl (acyl) ~365.3 g/mol Anti-parasitic agents, flame retardants High reactivity due to Br's electron-withdrawing effects
2,3,5-Triiodobenzoyl chloride 42860-33-3 I (2,3,5), Cl (acyl) ~506.3 g/mol Industrial intermediates Lower thermal stability; iodine's polarizability enhances electrophilicity
2,3,4-Trichloro-5-fluorobenzoyl chloride 115549-05-8 Cl (2,3,4), F (5), Cl (acyl) ~247.9 g/mol Specialty chemicals Fluorine enhances oxidative stability; Cl positions influence steric hindrance
3,4,5-Trimethoxybenzoyl chloride 4521-61-3 OCH₃ (3,4,5), Cl (acyl) 230.6 g/mol Pharmaceutical intermediates Methoxy groups donate electrons, reducing acyl chloride reactivity
2-Chloro-5-(trifluoromethoxy)benzoyl chloride 1261731-24-1 Cl (2), OCF₃ (5), Cl (acyl) ~248.6 g/mol Agrochemicals Trifluoromethoxy group strongly electron-withdrawing, enhancing reactivity

Chlorinated Benzoic Acid Derivatives

Chlorinated analogues, while structurally similar, lack the acyl chloride group, limiting their utility in nucleophilic substitutions (Table 2):

Compound Name CAS Number Substituents Molecular Weight Applications
2,3,5-Trichlorobenzoic acid 50-43-1 Cl (2,3,5), COOH ~225.5 g/mol Herbicide intermediates
2,4,6-Trichlorobenzoic acid 50-31-7 Cl (2,4,6), COOH ~225.5 g/mol Polymer stabilizers
2,3,5-Trichlorobenzaldehyde 4659-47-6 Cl (2,3,5), CHO ~209.5 g/mol Fragrance synthesis

Q & A

Basic: What synthetic routes are feasible for preparing 2,3,5-Tribromobenzoyl Chloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound can be inferred from analogous halogenation protocols for benzoyl chlorides. A plausible route involves:

Bromination of Precursors : Start with a substituted benzene derivative (e.g., 3,5-dibromotoluene) and perform side-chain bromination using reagents like PBr₃ or Br₂ under controlled temperatures (40–60°C) to avoid over-bromination .

Oxidation and Acyl Chloride Formation : Convert the brominated methyl group to a carboxylic acid via KMnO₄ oxidation, followed by treatment with thionyl chloride (SOCl₂) or PCl₅ to yield the acyl chloride .
Optimization Tips :

  • Use single-factor experiments to assess the impact of temperature, stoichiometry, and catalysts (e.g., FeBr₃) on yield.
  • Monitor reaction progress with TLC (Rf comparison) and characterize intermediates via FT-IR for carbonyl (C=O) and acyl chloride (C-Cl) stretches .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:
Benzoyl chlorides are corrosive and moisture-sensitive. Key precautions include:

Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite). Avoid water, which can hydrolyze the compound exothermically .

Storage : Store in airtight, moisture-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced: How can researchers resolve contradictions in reported yields or purity during synthesis?

Methodological Answer:
Discrepancies often arise from:

Reagent Quality : Trace moisture in brominating agents (e.g., PBr₃) can hydrolyze intermediates. Use freshly distilled reagents and anhydrous solvents .

Side Reactions : Over-bromination or ring-substitution byproducts may form. Employ GC-MS or HPLC to identify impurities and adjust bromination stoichiometry .

Purification Techniques : Use recrystallization (hexane/ethyl acetate) or column chromatography (silica gel, non-polar eluents) to isolate the target compound. Validate purity via ¹H/¹³C NMR integration and elemental analysis .

Advanced: What advanced analytical methods are recommended for structural elucidation and purity assessment?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR: Identify aromatic proton environments (integration ratios for meta/para bromine substitution).
  • ¹³C NMR: Confirm acyl chloride formation (C=O peak at ~170 ppm) and bromine-induced deshielding .

Mass Spectrometry (EI-MS) : Look for molecular ion clusters (M⁺, M+2, M+4) consistent with bromine isotope patterns. Fragmentation patterns should align with expected cleavage pathways .

X-ray Crystallography : For unambiguous confirmation of crystal structure and substitution pattern, though this requires high-purity crystals .

Advanced: How can computational chemistry aid in predicting reactivity or stability of this compound?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA software to model:

  • Electron density maps to predict electrophilic reactivity at the carbonyl carbon.
  • Thermodynamic stability of possible hydrolysis or solvolysis pathways .

Molecular Dynamics (MD) : Simulate degradation under varying humidity/temperature to guide storage protocols .

Basic: What are the key applications of this compound in organic synthesis?

Methodological Answer:

Pharmaceutical Intermediates : Used to synthesize brominated aromatic amines or esters via nucleophilic acyl substitution .

Polymer Chemistry : Acts as a crosslinking agent in flame-retardant polymers due to bromine’s radical-scavenging properties.

Advanced: How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

Reactor Design : Use jacketed reactors for precise temperature control during exothermic bromination.

Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progress and automate quenching .

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